REACTION_CXSMILES
|
CS(O)(=O)=O.[OH:6][N:7]1[C:12]([CH3:14])([CH3:13])[CH2:11][CH:10]([O:15][CH3:16])[CH2:9][C:8]1([CH3:18])[CH3:17].OO.S([O-])([O-])=O.[Na+].[Na+].C(O[CH2:31][CH3:32])(=O)C>O.C1CCCCC1.C(#N)C>[CH:32]1([O:6][N:7]2[C:12]([CH3:13])([CH3:14])[CH2:11][CH:10]([O:15][CH3:16])[CH2:9][C:8]2([CH3:18])[CH3:17])[CH2:31][CH2:10][CH2:9][CH2:8][CH2:17]1 |f:3.4.5|
|
Name
|
ferrous sulfate heptahydrate
|
Quantity
|
0.246 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.246 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
4.85 g
|
Type
|
reactant
|
Smiles
|
ON1C(CC(CC1(C)C)OC)(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
5.68 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
52 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux (62° C)
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.75 hours
|
Duration
|
1.75 h
|
Type
|
TEMPERATURE
|
Details
|
to cool slowly to 33° C
|
Type
|
WASH
|
Details
|
the organic layer is washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography with 20:1 heptane-ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)ON1C(CC(CC1(C)C)OC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.11 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |